molecular formula C12H12O2 B182153 5-Ethoxynaphthalen-1-ol CAS No. 119196-78-0

5-Ethoxynaphthalen-1-ol

Cat. No.: B182153
CAS No.: 119196-78-0
M. Wt: 188.22 g/mol
InChI Key: GFXOVMFSDVWIOO-UHFFFAOYSA-N
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Description

5-Ethoxynaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is notable for its hydroxyl group at the first position and an ethoxy group at the fifth position on the naphthalene ring. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxynaphthalen-1-ol can be achieved through several methods. One common approach involves the alkylation of naphthol with ethyl halides under basic conditions. For instance, naphthol can be reacted with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of single-atom catalysts, which offer high selectivity and activity. These catalysts can facilitate the alkylation reaction under milder conditions and with higher yields .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxynaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxynaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxynaphthalen-1-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXOVMFSDVWIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625182
Record name 5-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119196-78-0
Record name 5-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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